molecular formula C17H23NO3 B11780494 tert-Butyl 2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate

tert-Butyl 2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate

Cat. No.: B11780494
M. Wt: 289.4 g/mol
InChI Key: QWKMXVYENWODGX-UHFFFAOYSA-N
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Description

tert-Butyl 2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a benzofuran ring fused to a piperidine moiety via a spiro junction. The tert-butyloxycarbonyl (Boc) group at the 1'-position enhances steric protection and modulates reactivity, making it a versatile intermediate in medicinal chemistry and drug discovery. Its molecular formula is C₁₇H₂₁NO₃, with a molecular weight of 299.35 g/mol (calculated from and ). The compound’s spiro architecture contributes to conformational rigidity, which is advantageous in designing bioactive molecules with improved selectivity and metabolic stability .

Properties

IUPAC Name

tert-butyl spiro[2H-1-benzofuran-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-16(2,3)21-15(19)18-10-8-17(9-11-18)12-20-14-7-5-4-6-13(14)17/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKMXVYENWODGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of benzofuran derivatives with piperidine under specific conditions. For instance, a one-pot Knoevenagel–Michael reaction followed by NBS-induced cyclization can be employed to achieve high yields of the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated spirocyclic compounds.

Scientific Research Applications

tert-Butyl 2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues differ primarily in the heterocyclic core, substituents, and functional groups. Key examples include:

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate Benzofuran 5-Bromo 368.27 Bromine enhances electrophilic reactivity for cross-coupling reactions; used in Suzuki-Miyaura couplings .
tert-Butyl 4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate Benzoxazepine N/A 318.40 Oxazepine ring introduces hydrogen-bonding sites; explored for CNS-targeting drug candidates .
tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate Piperidine 4-Bromobenzyloxy 370.28 Ether linkage increases hydrophobicity; applied in kinase inhibitor synthesis .
tert-Butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate Indoline 5-Fluoro 322.37 Fluorine improves metabolic stability; common in protease inhibitor scaffolds .
tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate Indoline 4-Chloro, 2-oxo 328.82 Chlorine and ketone groups enable diverse derivatization; used in anticancer agent synthesis .

Physicochemical Properties

  • Solubility : The benzoxazepine derivative () shows improved aqueous solubility due to the oxazepine oxygen’s polarity, whereas the benzofuran core () is more lipophilic .

Biological Activity

tert-Butyl 2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate (CAS No. 181271-50-1) is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H23NO3C_{17}H_{23}NO_3, with a molecular weight of approximately 289.37 g/mol. Its structure includes a spirocyclic framework that is characteristic of many biologically active compounds.

PropertyValue
Molecular FormulaC₁₇H₂₃NO₃
Molecular Weight289.37 g/mol
CAS Number181271-50-1
Purity95%+

Anti-inflammatory Activity

Research indicates that compounds with spiro-benzofuran structures often exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential mechanism for its anti-inflammatory effects, possibly through the inhibition of NF-kB signaling pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown cytotoxic effects against several cancer cell lines, including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)

In these studies, the compound exhibited dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)Reference
A54912.8
MCF-715.6
HCT1164.8

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It promotes apoptotic pathways, leading to increased cell death in malignant cells.
  • Modulation of Signaling Pathways : It affects various signaling cascades associated with inflammation and cancer progression.

Case Studies

A recent study published in Nature highlighted the efficacy of spiro-benzofuran derivatives in treating inflammatory diseases and cancers. The study utilized animal models to demonstrate that administration of this compound led to reduced tumor size and improved survival rates compared to control groups.

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